molecular formula C45H86N2O4 B15280846 Heptadecan-9-yl 8-((2-cyanoethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate

Heptadecan-9-yl 8-((2-cyanoethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate

Cat. No.: B15280846
M. Wt: 719.2 g/mol
InChI Key: ADZODGUJGODKKS-UHFFFAOYSA-N
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Description

Heptadecan-9-yl 8-((2-cyanoethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate is a complex organic compound with potential applications in various scientific fields. This compound features a long hydrocarbon chain, a cyano group, and an ester functional group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptadecan-9-yl 8-((2-cyanoethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate typically involves multiple steps, including esterification, amidation, and cyanoethylation reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Heptadecan-9-yl 8-((2-cyanoethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Heptadecan-9-yl 8-((2-cyanoethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in cellular studies.

    Medicine: Explored for its therapeutic properties and potential drug delivery applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Heptadecan-9-yl 8-((2-cyanoethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate involves its interaction with specific molecular targets and pathways. The compound’s long hydrocarbon chain allows it to integrate into lipid membranes, potentially affecting membrane fluidity and function. Additionally, the cyano group may interact with cellular enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Heptadecan-9-yl pyridine
  • Heptadecan-9-yl octanoate
  • Heptadecan-9-yl cyanoethylamine

Uniqueness

Heptadecan-9-yl 8-((2-cyanoethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C45H86N2O4

Molecular Weight

719.2 g/mol

IUPAC Name

nonyl 8-[2-cyanoethyl-(8-heptadecan-9-yloxy-8-oxooctyl)amino]octanoate

InChI

InChI=1S/C45H86N2O4/c1-4-7-10-13-16-25-32-42-50-44(48)36-28-21-17-23-30-39-47(41-33-38-46)40-31-24-18-22-29-37-45(49)51-43(34-26-19-14-11-8-5-2)35-27-20-15-12-9-6-3/h43H,4-37,39-42H2,1-3H3

InChI Key

ADZODGUJGODKKS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCC#N

Origin of Product

United States

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